benzyl 5-bromo-1,3-thiazole-4-carboxylate
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Overview
Description
Benzyl 5-bromo-1,3-thiazole-4-carboxylate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the 5-position and a carboxylate group at the 4-position of the thiazole ring, with a benzyl group attached to the carboxylate.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 5-bromo-1,3-thiazole-4-carboxylate typically involves the Hantzsch thiazole synthesis, which is a well-known method for constructing thiazole rings. This method involves the reaction of α-halo carbonyl compounds with thioureas or thioamides in the presence of various catalysts such as bromine, iodine, or silica chloride . The reaction conditions often include the use of solvents like methanol or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl 5-bromo-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions often involve the use of solvents like dichloromethane or acetonitrile and may require catalysts such as palladium or copper.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Reagents such as boronic acids and palladium catalysts are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Benzyl 5-bromo-1,3-thiazole-4-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of benzyl 5-bromo-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, thiazole derivatives can bind to DNA and interact with enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in the context of anticancer research.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A thiazole derivative with an amino group at the 2-position, known for its antimicrobial and anticancer properties.
4-Methyl-1,3-thiazole-5-carboxylic acid: A thiazole derivative with a methyl group at the 4-position and a carboxylic acid group at the 5-position, used in various chemical syntheses.
5-Fluoro-1,3-thiazole-4-carboxylate: A thiazole derivative with a fluorine atom at the 5-position, known for its potential biological activities.
Uniqueness
Benzyl 5-bromo-1,3-thiazole-4-carboxylate is unique due to the presence of the benzyl group, which can influence its chemical reactivity and biological activity. The bromine atom at the 5-position also provides a site for further functionalization, making it a versatile intermediate in chemical synthesis.
Properties
CAS No. |
2680538-73-0 |
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Molecular Formula |
C11H8BrNO2S |
Molecular Weight |
298.2 |
Purity |
95 |
Origin of Product |
United States |
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